molecular formula C15H12F3NO2 B12098865 N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid CAS No. 27696-34-0

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid

Cat. No.: B12098865
CAS No.: 27696-34-0
M. Wt: 295.26 g/mol
InChI Key: BLODVPQNWORVJM-UHFFFAOYSA-N
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Description

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid is a chemical compound known for its unique structural features and diverse applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an anthranilic acid moiety through a methylamine linkage. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-trifluoromethylbenzene and anthranilic acid.

    Nitration and Reduction: The 3-trifluoromethylbenzene undergoes nitration to form 3-nitrotrifluoromethylbenzene, which is then reduced to 3-amino-trifluoromethylbenzene.

    Amide Formation: The 3-amino-trifluoromethylbenzene is reacted with anthranilic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent and its role in modulating various biological pathways.

    Chemical Biology: The compound is used as a probe to study enzyme interactions and protein-ligand binding.

    Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.

    Pharmaceutical Industry: It serves as a precursor or intermediate in the synthesis of various drugs and therapeutic agents.

Mechanism of Action

The mechanism by which N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Flufenamic Acid: Another anthranilic acid derivative with anti-inflammatory properties.

    Mefenamic Acid: Similar in structure but with different substituents, used as a nonsteroidal anti-inflammatory drug (NSAID).

    Niflumic Acid: Contains a trifluoromethyl group but differs in its overall structure and application.

Uniqueness

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

27696-34-0

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

2-[N-methyl-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C15H12F3NO2/c1-19(13-8-3-2-7-12(13)14(20)21)11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,20,21)

InChI Key

BLODVPQNWORVJM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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